

Propatyl Nitrate: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of **propatyl nitrate**. The information is intended to support research and development efforts in the field of cardiovascular therapeutics.

Chemical Structure and Identification

Propatyl nitrate, also known as 2,2-bis(nitrooxymethyl)butyl nitrate, is an organic nitrate vasodilator. Its chemical identity is established by the following identifiers:

- IUPAC Name: 2,2-bis(nitrooxymethyl)butyl nitrate[1][2][3][4]
- CAS Number: 2921-92-8[1][2][3]
- Molecular Formula: C₆H₁₁N₃O₉[1][2][3]
- SMILES: CCC(CO--INVALID-LINK--[O-])(CO--INVALID-LINK--[O-])CO--INVALID-LINK--[O-] [1][3]
- InChlKey: YZZCJYJBCUJISI-UHFFFAOYSA-N[3]

Chemical Structure:

Caption: Chemical structure of **propatyl nitrate**.



Physicochemical Properties

A summary of the key physicochemical properties of **propatyl nitrate** is presented in the table below.

Property	Value	Reference
Molecular Weight	269.17 g/mol	[1][2][3]
Appearance	White powder	[2]
Melting Point	51-52 °C	[2]
Density	1.49 g/cm ³	[2]
Solubility	Readily soluble in acetone and alcohol; Practically insoluble in water.	[2]
LogP	2.1	[5]

Pharmacological Properties and Mechanism of Action

Propatyl nitrate is a potent vasodilator used in the treatment of angina pectoris.[6] Its therapeutic effects are mediated through the release of nitric oxide (NO) in vascular smooth muscle cells.[7][8]

The mechanism of action involves the following key steps:

- Enzymatic Conversion: Propatyl nitrate is metabolized by mitochondrial aldehyde dehydrogenase (ALDH2) within vascular smooth muscle cells, leading to the release of nitric oxide.[7]
- Activation of Guanylate Cyclase: The released NO diffuses to and activates soluble guanylate cyclase (sGC).[7]
- Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]



- Activation of Protein Kinase G (PKG): Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).
- Vasodilation: PKG activation leads to a cascade of events that decrease intracellular calcium levels and cause dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. This effect is more pronounced in veins than in arteries.[7]

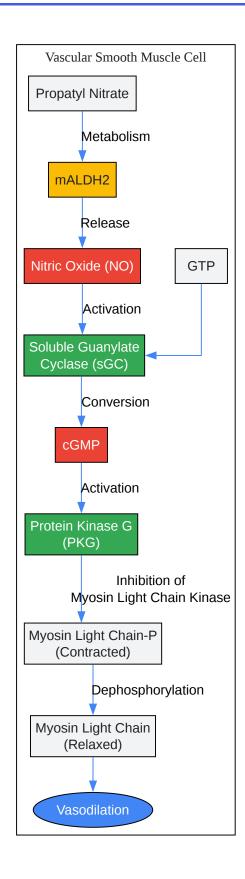
The primary pharmacological effects of **propatyl nitrate** include:

- Venodilation: Reduces venous return to the heart (preload).
- Arterial Dilation: To a lesser extent, reduces systemic vascular resistance (afterload).
- Coronary Artery Dilation: Improves blood flow to the myocardium.

These actions collectively decrease myocardial oxygen demand and improve oxygen supply, thereby alleviating the symptoms of angina.[7][8]

Signaling Pathway Diagram





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Caption: Signaling pathway of **propatyl nitrate** in vascular smooth muscle cells.



Experimental Protocols

Due to the limited availability of specific, published experimental protocols for **propatyl nitrate**, the following sections provide representative methodologies adapted from general procedures for the synthesis, purification, and analysis of organic nitrates.

Synthesis of Propatyl Nitrate (Representative Protocol)

The synthesis of **propatyl nitrate** is typically achieved through the nitration of its corresponding alcohol precursor, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane).

Materials:

- 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
- Fuming Nitric Acid (90%)
- Sulfuric Acid (98%)
- Dichloromethane
- Sodium Bicarbonate (saturated solution)
- · Anhydrous Magnesium Sulfate
- Ice bath

Procedure:

- A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol dissolved in dichloromethane.
- The flask is cooled to 0-5 °C in an ice-salt bath.
- A pre-cooled mixture of fuming nitric acid and sulfuric acid (nitrating mixture) is added dropwise to the stirred solution while maintaining the temperature below 10 °C.



- After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5
 °C.
- The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **propatyl nitrate**.

Purification (Representative Protocol)

The crude **propatyl nitrate** can be purified by recrystallization.

Materials:

- Crude Propatyl Nitrate
- Ethanol or an ethanol/water mixture

Procedure:

- The crude **propatyl nitrate** is dissolved in a minimal amount of hot ethanol.
- The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.
- The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.
- The purified crystals are dried under vacuum.

Analysis (Representative Protocols)

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- ¹H NMR: The structure of **propatyl nitrate** can be confirmed by ¹H NMR spectroscopy. The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the methylene protons adjacent to the nitrate groups.
- ¹³C NMR: ¹³C NMR spectroscopy will show distinct signals for the different carbon atoms in the molecule, further confirming its structure.

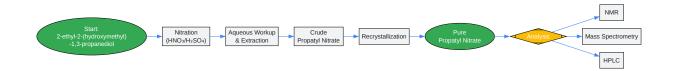
4.3.2. Mass Spectrometry (MS)

• Electrospray ionization (ESI) or chemical ionization (CI) mass spectrometry can be used to determine the molecular weight of **propatyl nitrate**. The mass spectrum will show a molecular ion peak corresponding to its molecular weight.

4.3.3. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used.
Detection can be performed using a UV detector at an appropriate wavelength (e.g., 210 nm).

Experimental Workflow Diagram



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Caption: Representative experimental workflow for the synthesis and analysis of **propatyl nitrate**.

Conclusion



Propatyl nitrate is a well-characterized organic nitrate with a clear mechanism of action involving the release of nitric oxide. While specific, detailed experimental protocols and quantitative pharmacological data are not readily available in recent literature, the information provided in this guide, including representative methodologies, offers a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its quantitative pharmacological profile would be beneficial for a more complete understanding of its therapeutic potential.

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